Heptadecyl pentadecanoate
Description
Heptadecyl pentadecanoate is a fatty acid ester composed of a heptadecyl (C₁₇H₃₅) alcohol moiety esterified with pentadecanoic acid (C₁₅H₃₀O₂). Its molecular formula is C₃₂H₆₄O₂, with a molecular weight of 480.86 g/mol. Esters of pentadecanoic acid are widely used in lipidomics, material science, and drug development due to their stability and hydrophobic nature .
Properties
CAS No. |
36617-34-2 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
heptadecyl pentadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
MRXBUGMIKSZUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecyl pentadecanoate can be synthesized through the esterification reaction between heptadecanol and pentadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to enhance the reaction rate and simplify the separation process.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a fundamental reaction for this compound, breaking it into its constituent fatty alcohol and acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H⁺, Water, Heat | Heptadecanol + Pentadecanoic Acid |
| Basic Hydrolysis | OH⁻, Water, Heat | Heptadecanol + Pentadecanoate Salt |
Key Observations
-
Acid/base catalysis drives the cleavage of the ester bond, regenerating the starting materials.
-
In biological systems, enzymatic hydrolysis (e.g., via lipases) may occur under physiological conditions.
Oxidation
Oxidation reactions primarily target the alkyl chains of the ester, leading to functionalized products.
Common Reagents
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
Products
-
Carboxylic Acids : Oxidation of terminal methyl groups yields shorter-chain carboxylic acids.
-
Ketones/Aldehydes : Intermediate oxidation products may form depending on the reaction site.
Example Reaction :
Reduction
Reduction converts the ester into alcohols, altering its physical and chemical properties.
Reagents
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium borohydride (NaBH₄)
Products
-
Primary Alcohols : Heptadecanol and pentadecanol are formed via complete reduction of both ester bonds.
Example Reaction :
Alcoholysis
Alcoholysis involves the reaction of the ester with another alcohol to form a new ester and methanol.
Reaction Conditions
Example Reaction :
Enzymatic Reactions
In biological systems, this compound may participate in enzymatic processes, such as:
-
Lipid Metabolism : Enzymes like lipases catalyze hydrolysis to release fatty acids and alcohols for energy production.
-
Membrane Interactions : The compound’s hydrophobic nature allows integration into lipid bilayers, influencing membrane fluidity.
Stability and Environmental Impact
-
Biodegradation : Anaerobic microbial communities may degrade the compound, with intermediates like palmitic acid forming during oxidation .
-
Antioxidant Properties : In polymer systems, analogous esters (e.g., methyl stearate) demonstrate oxidative stability, suggesting potential applications in biodegradable materials .
Table 1: Oxidation Reaction Parameters
| Reagent | Temperature | Products |
|---|---|---|
| KMnO₄ | 50–100°C | Heptadecanoic acid, pentadecanoic acid |
| CrO₃ | 80–120°C | Ketones, carboxylic acids |
Table 2: Reduction Reaction Parameters
| Reagent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous ether | Heptadecanol, pentadecanol |
| NaBH₄ | Ethanol | Partial reduction (alcohol formation) |
Scientific Research Applications
Heptadecyl pentadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of heptadecyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes like lipases, which hydrolyze the ester bond to release the constituent alcohol and acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetics
- Drug Interactions : Inhibition of CYP isoforms (e.g., CYP1A2) could complicate co-administration with substrates like clozapine .
Binding Affinity and Therapeutic Potential
- This compound’s longer chain might enhance hydrophobic interactions but reduce target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
